Direct IL-17A Binding Affinity: LY3509754 vs. JNJ627 Orthosteric Small Molecule Comparator
LY3509754 demonstrates approximately 43-fold higher binding affinity for IL-17A compared to the structurally distinct allosteric small molecule inhibitor JNJ627 [1]. This difference in KD values indicates that LY3509754 achieves substantially greater target occupancy at equivalent concentrations, which translates to lower IC50 values in functional assays . The binding mode of LY3509754 is orthosteric, directly competing with IL-17RA receptor interaction, whereas JNJ627 binds to an allosteric site on the IL-17A homodimer [1].
| Evidence Dimension | Equilibrium dissociation constant (KD) for IL-17A binding |
|---|---|
| Target Compound Data | KD = 2.14 nM |
| Comparator Or Baseline | JNJ627 (JNJ-627): KD = 92 nM |
| Quantified Difference | LY3509754 exhibits 43-fold higher binding affinity (2.14 nM vs. 92 nM) |
| Conditions | Surface plasmon resonance (SPR) or similar biophysical binding assay; specific assay conditions for JNJ627 KD measurement not fully disclosed in available technical documentation |
Why This Matters
Higher binding affinity enables lower dosing requirements to achieve equivalent target occupancy and may translate to improved potency in cell-based functional assays, which is a critical consideration for experimental design in IL-17A pathway studies.
- [1] InvivoChem. JNJ627 Technical Datasheet. KD = 92 nM; IC50 = 16 nM (TR-FRET). View Source
